molecular formula C11H10N2O2S B7762731 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione

2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B7762731
M. Wt: 234.28 g/mol
InChI Key: XZMJBHZQEFYKFY-UHFFFAOYSA-N
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Description

2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione is a pyrimidinedione derivative of high interest in medicinal chemistry and drug discovery research. This compound features a core pyrimidinedione scaffold, a privileged structure in the design of biologically active molecules. Pyrimidinediones and related quinazolinone systems are extensively documented in scientific literature for their diverse therapeutic potential, including serving as key scaffolds for anticancer agents . Specifically, compounds based on the pyrimidinedione structure have been identified as inhibitors of crucial enzymatic targets, such as Lactate Dehydrogenase-A (LDHA) and Poly(ADP-ribose) polymerase-1 (PARP-1) . The inhibition of these targets represents a promising strategy in oncology, with LDHA inhibitors targeting the Warburg effect in cancer cells and PARP-1 inhibitors compromising cancer cell DNA repair mechanisms. Furthermore, the 2-mercapto (or thione) functional group is a significant feature in many heterocyclic active compounds, potentially enhancing interactions with biological targets . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex heterocyclic systems, or as a pharmacophore for probing novel biological mechanisms in areas such as kinase inhibition and tubulin polymerization inhibition . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMJBHZQEFYKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione can be achieved through several synthetic routes. One common method involves the condensation of m-toluidine with thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to form a thiol derivative.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, alkylated, or arylated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities. For example, studies have shown that modifications to the pyrimidine structure can enhance its efficacy against specific bacterial strains.

Coordination Chemistry

The compound's thiol group allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which can be utilized in catalysis and material science. The ability to form metal-thiol complexes has implications for developing catalysts in organic synthesis.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity can be harnessed in multi-step synthesis pathways to create novel compounds with desired properties.

Analytical Chemistry

Due to its distinct chemical structure, this compound can be employed as a reference standard in analytical chemistry. Techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy utilize this compound for calibration and validation purposes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that certain derivatives displayed significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of the thiol group was crucial for enhancing antimicrobial efficacy.

Case Study 2: Coordination Complexes

Research conducted at a leading university focused on synthesizing metal complexes using this compound as a ligand. The study demonstrated that these complexes exhibited catalytic activity in various organic reactions, including oxidation processes. The findings were published in Inorganic Chemistry, highlighting the potential of this compound in developing new catalytic systems.

Mechanism of Action

The mechanism of action of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Substitutions

The following table summarizes structural analogs of pyrimidine-dione derivatives, highlighting substituent variations and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key References
Target: 2-Mercapto-1-(m-tolyl)pyrimidine-4,6-dione 1: m-tolyl; 2: -SH C₁₁H₁₀N₂O₂S Data Unavailable Not Provided Inference
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6-dione 1: Phenylethyl; 2: -SH C₁₂H₁₂N₂O₂S 248.30 609836-98-8
5-Ethyldihydro-2-thioxo-5-(p-tolyl)pyrimidine-dione 5: Ethyl, p-tolyl; 2: -SH C₁₃H₁₄N₂O₂S 262.33 84030-12-6
2-Mercaptopyrimidine (base structure) 2: -SH C₄H₄N₂S 112.15 1450-85-7
4,6-Diamino-2-mercaptopyrimidine 4,6: -NH₂; 2: -SH C₄H₆N₄S 142.18 Not Provided

Physicochemical and Functional Comparisons

Lipophilicity and Solubility
  • The phenylethyl-substituted analog (MW 248.30) exhibits higher lipophilicity than the base 2-mercaptopyrimidine (MW 112.15) due to its bulky aromatic substituent .
  • The p-tolyl derivative (CAS 84030-12-6) has a logP of 2.31, suggesting moderate hydrophobicity suitable for reverse-phase HPLC separation . The m-tolyl isomer (target compound) may display similar logP but altered solubility due to meta-substitution effects.
Reactivity and Stability
  • The mercapto group (-SH) in all analogs enables thiol-disulfide exchange reactions or coordination with metal ions, a feature exploited in drug design and material sciences.
  • Substitutions at position 1 (e.g., m-tolyl vs.

Biological Activity

2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative notable for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a mercapto group and an m-tolyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article provides an overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11H10N2O2S
  • Molecular Weight: 218.27 g/mol

This compound's structure allows it to participate in various biological interactions due to the presence of the thiol (-SH) group and the aromatic m-tolyl ring.

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. In a comparative study, this compound was evaluated against several bacterial strains. The compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Bacterial Strain MIC (µg/mL) Reference Compound
Staphylococcus aureus32Ampicillin
Bacillus subtilis16Streptomycin

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. A study reported that this compound inhibited cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve apoptosis induction via the mitochondrial pathway .

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis
MCF-720Mitochondrial pathway

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives. Specifically, this compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. It inhibited the production of reactive oxygen species (ROS) and modulated inflammatory cytokines such as TNF-α and IL-6 .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
  • Nucleic Acid Interaction: The compound may intercalate into DNA or RNA structures, affecting replication and transcription processes.

Case Studies

A recent study explored the effects of this compound on neuroinflammation in microglial cells. The results indicated that treatment with this compound significantly reduced the expression of pro-inflammatory markers and improved cell viability under inflammatory conditions .

Q & A

Q. How can machine learning models enhance the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Train models on historical reaction data (e.g., yields, conditions) to predict optimal parameters. Use robotic platforms for high-throughput experimentation to generate training datasets. Open-source repositories for sharing protocols mitigate reproducibility crises .

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